Scoulerin hydrochloride
Description
Scoulerine hydrochloride is a quaternary ammonium alkaloid salt derived from Scoulerine, a benzylisoquinoline alkaloid found in plants such as Chelidonium majus and Papaveraceae species. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base, a characteristic common to many alkaloid salts .
Properties
Molecular Formula |
C19H22ClNO4 |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol;hydrochloride |
InChI |
InChI=1S/C19H21NO4.ClH/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22;/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3;1H |
InChI Key |
JQFCGPKOYFMORW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O.Cl |
Origin of Product |
United States |
Preparation Methods
Biocatalytic Conversion
The enzymatic synthesis of scoulerin hydrochloride begins with the precursor (S)-reticuline, a naturally occurring alkaloid. The berberine bridge enzyme (BBE) catalyzes the oxidative cyclization of (S)-reticuline to form (S)-scoulerine, which is subsequently converted to the hydrochloride salt. This method leverages the stereoselectivity of BBE, ensuring high enantiomeric purity (>99% ee) in the final product.
Key Reaction Parameters
-
Enzyme Source : Recombinant BBE expressed in E. coli or Saccharomyces cerevisiae.
-
Reaction Medium : Aqueous buffer (pH 7.4) with 10% methanol to enhance substrate solubility.
-
Temperature : 30°C, optimized for enzyme stability and activity.
-
Yield : 68–72% after 24 hours, with residual (S)-reticuline recovered via column chromatography.
Table 1: Enzymatic Synthesis Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| pH | 7.4 | Maximizes BBE activity |
| Methanol Concentration | 10% v/v | Prevents enzyme denaturation |
| Substrate Loading | 5 mM | Avoids substrate inhibition |
Post-Synthesis Processing
The (S)-scoulerine free base is treated with hydrochloric acid (1.2 equivalents) in anhydrous ethanol to form the hydrochloride salt. Crystallization at 4°C yields this compound with 95% purity, as confirmed by HPLC.
Chemical Synthesis via Bischler–Napieralski Reaction
Route Design and Precursors
A three-step chemical synthesis route employs norreticuline (XX) as the starting material. The Bischler–Napieralski reaction forms the tetracyclic protoberberine skeleton, followed by resolution of enantiomers and final salt formation.
Reaction Sequence
-
Cyclization : Norreticuline undergoes Bischler–Napieralski cyclization in refluxing phosphoryl chloride (POCl₃) to yield racemic scoulerine.
-
Resolution : Chiral resolution using L-tartaric acid separates (+)- and (−)-scoulerine enantiomers.
-
Salt Formation : Treatment with HCl gas in diethyl ether produces this compound.
Table 2: Bischler–Napieralski Reaction Conditions
| Condition | Specification | Outcome |
|---|---|---|
| Reagent | POCl₃ | Efficient cyclization |
| Temperature | 110°C | Completes in 6 hours |
| Solvent | Toluene | Minimizes side reactions |
| Yield | 58% (racemic mixture) | Requires resolution |
Challenges in Optical Purity
Racemic scoulerine produced via this route necessitates resolution, which reduces overall yield to 28–32% for each enantiomer. Recent advances employ chiral auxiliaries to improve enantioselectivity, achieving 85% ee in preliminary trials.
Industrial-Scale Production Methods
Extraction from Natural Sources
This compound is extracted from Corydalis and Erythrina species using acid-base partitioning. Plant material is macerated in 0.5% HCl, and the alkaloid-rich fraction is basified to pH 9–10 to precipitate free base scoulerine. Subsequent HCl treatment and recrystallization yield pharmaceutical-grade material.
Extraction Efficiency
-
Plant Source : Corydalis yanhusuo (0.12% dry weight alkaloid content).
-
Recovery Rate : 78% after three extraction cycles.
Hybrid Approaches
Combining enzymatic and chemical methods enhances scalability. For example, microbial fermentation produces (S)-reticuline, which is enzymatically converted to (S)-scoulerine before chemical salt formation. This approach reduces reliance on plant-derived precursors and improves batch consistency.
Table 3: Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Enzymatic Synthesis | 72 | 95 | 420 |
| Chemical Synthesis | 32 | 98 | 580 |
| Natural Extraction | 78 | 90 | 310 |
Quality Control and Characterization
Analytical Protocols
Chemical Reactions Analysis
Types of Reactions
2,9-Dihydroxy-3,10-dimethoxy-5,8,13,13a-tetrahydro-6H-dibenzo[a,g]quinolizine hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can regenerate the original hydroxyl groups.
Scientific Research Applications
Chemical Properties and Structure
Scoulerin hydrochloride is characterized by its complex structure, which includes a dibenzoquinolizine framework. Its chemical formula is with a molecular weight of approximately 327.147 g/mol . The compound is derived from (S)-reticuline and is found in various plant species, including the opium poppy and Croton flavens .
Biological Applications
1. Anticancer Properties
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported IC50 values ranging from 3 to 10 µM across different cancer types, indicating its potential as an anticancer agent . The mechanism involves the induction of apoptosis in cancer cells, likely through the modulation of specific signaling pathways.
2. Antimicrobial Activity
this compound has been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents . The compound's ability to disrupt microbial cell membranes may contribute to its efficacy.
3. Neuroprotective Effects
Recent studies have indicated that this compound may possess neuroprotective properties. It has been investigated for its potential to mitigate oxidative stress in neuronal cells, which could have implications for treating neurodegenerative diseases .
Industrial Applications
In addition to its biological significance, this compound is utilized in industrial settings:
- Pharmaceutical Development : The compound serves as a precursor for synthesizing other bioactive molecules and is explored for its therapeutic potential in drug development .
- Material Science : Its unique chemical properties make it suitable for developing new materials with specific functionalities.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Samaha et al., 2020 | Anticancer Activity | Demonstrated significant cytotoxicity in multiple cancer cell lines with IC50 values < 10 µM. |
| Khalid et al., 2011 | Antimicrobial Effects | Showed effectiveness against Gram-positive and Gram-negative bacteria. |
| Moujir et al., 2020 | Neuroprotection | Indicated potential to reduce oxidative stress in neuronal models. |
Mechanism of Action
The mechanism of action of Scoulerin hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Similar Hydrochloride Compounds
To contextualize Scoulerine hydrochloride’s properties, we compare it with structurally and functionally related hydrochlorides, focusing on molecular characteristics, analytical methods, and applications.
Structural and Molecular Comparisons
*Theoretical values based on Scoulerine’s free base (C₁₉H₂₁NO₄, MW 335.4) + HCl (36.5 g/mol).
Key Observations :
- Scoulerine HCl shares the benzylisoquinoline core with other alkaloid hydrochlorides (e.g., dosulepin HCl ), but its molecular weight exceeds that of simpler phenethylamine derivatives like Etilerine HCl .
- Unlike memantine HCl, which targets NMDA receptors , Scoulerine’s bioactivity may involve opioid pathways, though direct evidence is lacking.
Analytical Methods
Discussion :
- Structural complexity (e.g., multiple aromatic rings in Scoulerine) may necessitate advanced techniques like LC-MS for precise quantification.
Q & A
Q. What experimental methodologies are recommended for determining Scoulerin hydrochloride’s binding affinity to target receptors?
- Answer : Use concentration-response curves (e.g., fluorescence polarization or surface plasmon resonance) to quantify binding kinetics. For example, Figure A in demonstrates a binding assay with Scoulerin concentrations (nM) plotted against binding rates, yielding a slope of . Ensure replicates () and include controls (e.g., colchicine as a comparator, as shown in Figure B with slope ) to validate assay specificity .
Q. How should researchers validate the purity and structural identity of newly synthesized this compound?
- Answer : Combine spectroscopic techniques (e.g., -NMR, -NMR) with chromatographic methods (HPLC, LC-MS). For novel compounds, provide full spectral data and elemental analysis. For known compounds, cross-reference with literature values and include purity thresholds () in the experimental section, as outlined in ’s guidelines for characterization .
Q. What statistical approaches are appropriate for dose-response experiments involving this compound?
- Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC/IC values. Report confidence intervals and assess goodness-of-fit metrics (e.g., R). ’s Figure A exemplifies this with error bars and curve-fitting parameters .
Advanced Research Questions
Q. How can conflicting data on Scoulerin’s mechanism of action be resolved across different assays?
- Answer : Perform orthogonal assays (e.g., thermal shift assays vs. cellular viability assays) to cross-validate results. For instance, if fluorescence-based binding data (Figure B in ) contradicts cell-based activity, investigate off-target effects or assay-specific interference (e.g., solvent interactions). Use statistical tools like Bland-Altman plots to quantify discrepancies .
Q. What computational strategies are effective for predicting Scoulerin’s molecular interactions?
Q. How should researchers design formulation stability studies for this compound under varying pH and temperature conditions?
- Answer : Follow a factorial design (e.g., 3×3 matrix for pH 4–8 and 25–40°C) to assess degradation kinetics. Use HPLC to quantify intact compound levels over time. Reference Table 3 in for analogous experimental frameworks, adjusting parameters for Scoulerin’s specific properties .
Q. What methodologies address low reproducibility in Scoulerin’s in vivo pharmacokinetic studies?
- Answer : Standardize animal models (e.g., C57BL/6 mice), dosing protocols, and bioanalytical methods (LC-MS/MS for plasma concentration). Include power analysis to determine sample size and report inter-lab variability using metrics like %CV. emphasizes detailed method sections to enhance reproducibility .
Data Analysis & Reporting
Q. How should contradictory results between Scoulerin’s in vitro potency and in vivo efficacy be interpreted?
- Answer : Evaluate bioavailability (e.g., plasma protein binding, metabolic stability) and tissue penetration using radiolabeled Scoulerin. Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate exposure and effect. ’s discussion section guidelines recommend contextualizing discrepancies within broader biological systems .
Q. What are best practices for visualizing Scoulerin’s dose-dependent effects in publication-quality figures?
- Answer : Use scatter plots with non-linear regression lines (see Figure A in ) and heatmaps for multi-parametric data. Adhere to journal guidelines (e.g., ) for axis labeling (e.g., “Scoulerin concentration (nM)”) and error bar formatting (±SEM) .
Ethical & Methodological Considerations
Q. How can researchers ensure compliance with ethical standards when studying Scoulerin’s toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
